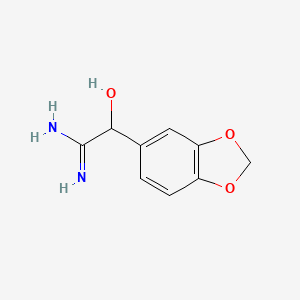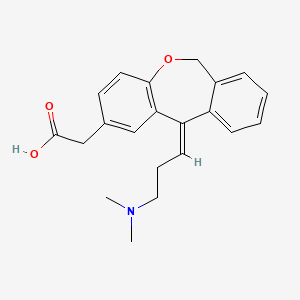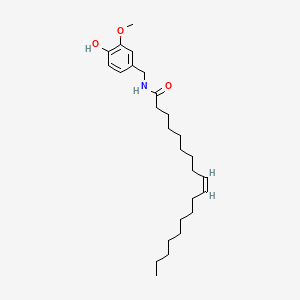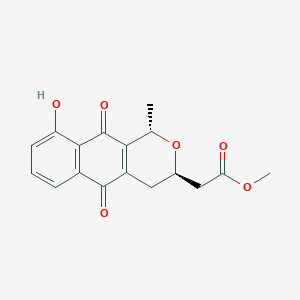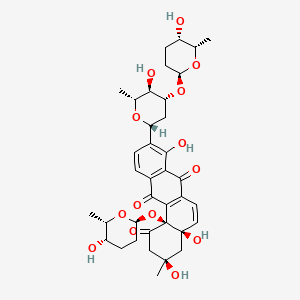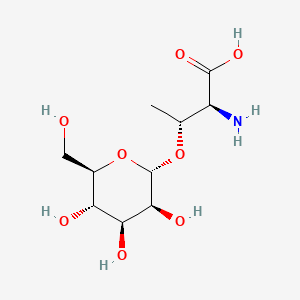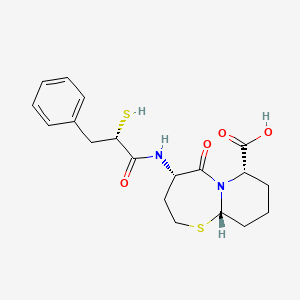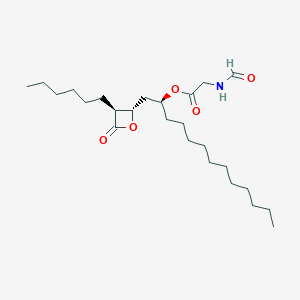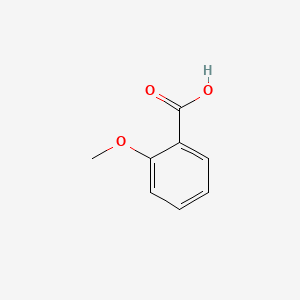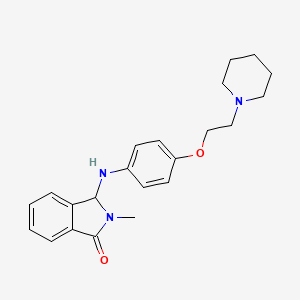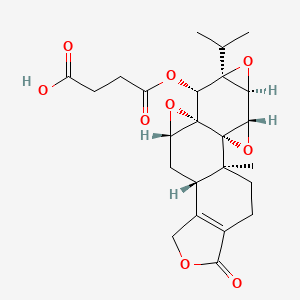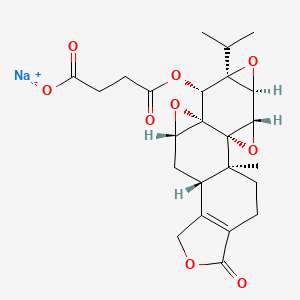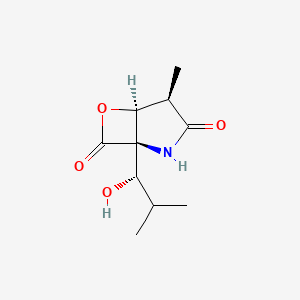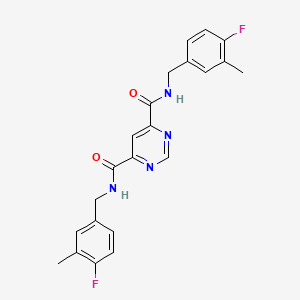
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
Übersicht
Beschreibung
“N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide” is a pyrimidine dicarboxamide that inhibits matrix metalloproteinase-13 (MMP-13, also known as collagenase-3) with an IC 50 value of 8 nM . It binds to pockets that are unique to MMP-13, rather than the catalytic zinc, and thus is specific for MMP-13 over other MMPs .
Molecular Structure Analysis
The molecular formula of this compound is C22H20F2N4O2 . It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . These are compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide and its derivatives have been explored in various chemical synthesis processes. For instance, derivatives of nitrogen heterocycles, including pyrimidine, have been synthesized using different reactants and conditions. Such synthetic processes have yielded compounds with potential applications in various fields, including materials science and pharmacology (Harutyunyan, 2016).
Polymer and Material Science
In the field of polymer and material science, derivatives of pyrimidine have been used to create aromatic polyamides and polyimides. These polymers exhibit unique properties like high solubility in organic solvents, transparency, and high thermal stability, making them suitable for various industrial applications (Hsiao, Yang, & Lin, 1999).
Molecular Structure and Drug Design
In drug design, the structure-activity relationship of pyrimidine derivatives has been studied extensively. By altering the substituents on the pyrimidine ring, researchers have been able to tailor the properties of these compounds for specific therapeutic targets. For instance, modifications at different positions of the pyrimidine ring have shown varying effects on the biological activity and bioavailability of these compounds (Palanki et al., 2000).
Advanced Material Applications
Pyrimidine derivatives have also been explored in the development of advancedmaterials with unique properties. Research in this area has led to the synthesis of polyamides and polyimides with exceptional solubility, thermal stability, and mechanical strength. These materials have potential applications in high-performance plastics, coatings, and electronic devices (Yang & Lin, 1995).
Biological Activity and Potential Therapeutic Uses
Several pyrimidine-linked derivatives have been synthesized and evaluated for their biological activities. For instance, a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showed significant larvicidal activity, highlighting the potential of pyrimidine derivatives in pest control and related applications (Gorle et al., 2016).
Eigenschaften
IUPAC Name |
4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRREJCFXFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



